3-(Bromomethyl)-3-methylthietane

Description

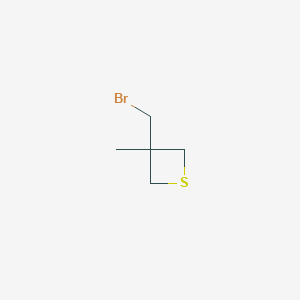

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(bromomethyl)-3-methylthietane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrS/c1-5(2-6)3-7-4-5/h2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFDVCWXEBQXGBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CSC1)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of 3 Bromomethyl 3 Methylthietane Reactivity

Ring-Opening Reactions of Thietane (B1214591) Derivatives

Ring-opening and ring-expansion reactions are characteristic transformations of thietanes, yielding a variety of sulfur-containing molecules. researchgate.net These reactions can be initiated through several pathways, including electrophilic, nucleophilic, and transition metal-catalyzed processes, as well as acid-catalyzed and photoirradiated methods. researchgate.netresearchgate.net The regioselectivity of these reactions in unsymmetrically substituted thietanes is a critical aspect, governed by a delicate balance of electronic and steric effects. researchgate.net

Electrophilic Ring-Opening Mechanisms

Electrophilic attack is a significant pathway for thietane reactivity, often leading to ring expansion. researchgate.net For unsymmetrical thietanes, electrophilic ring expansion can occur with species like carbenes and nitrenes. researchgate.net The process is initiated by the electrophilic attack on the sulfur atom, forming a sulfonium (B1226848) ylide intermediate. researchgate.net This is often followed by a rearrangement, such as a Stevens-type rearrangement, where the more substituted vicinal carbon atom shifts. researchgate.net

In the context of 3-(bromomethyl)-3-methylthietane, the sulfur atom's lone pairs make it susceptible to electrophiles. An electrophile (E+) would attack the sulfur to form a thietanium ion. The subsequent ring-opening would be influenced by the stability of the resulting carbocation or the pathway of nucleophilic attack. For instance, electrophile-induced ring opening of thietane with mannosyl iodide proceeds efficiently, with thietane showing higher reactivity than its three-membered counterpart, thiirane (B1199164), which is attributed to its higher ring strain. thieme-connect.de

Nucleophilic Ring-Opening Mechanisms

Nucleophilic ring-opening is a common reaction for strained heterocycles like thietanes. researchgate.net The general principle for unsymmetrical thietanes is that nucleophiles will attack the less-substituted carbon atom adjacent to the sulfur, a preference largely controlled by steric hindrance. researchgate.netresearchgate.net This SN2-type reaction results in the cleavage of a carbon-sulfur bond.

The formation of thietanes from precursors like oxiranes often involves sequential nucleophilic reactions. For example, thietane-3-ols can be synthesized from 2-(halomethyl)oxiranes by reaction with a sulfur nucleophile like the hydrogensulfide anion (⁻SH). beilstein-journals.org The mechanism involves the nucleophilic attack of the sulfide (B99878) on the less sterically hindered ring carbon of the oxirane, followed by an intramolecular cyclization to form the thietane ring. nih.govbeilstein-journals.org A similar mechanistic principle applies to the ring expansion of thiiranes, where an external nucleophile can attack, leading to an intermediate that cyclizes to a thietane. researchgate.net

In the case of this compound, the two carbons adjacent to the sulfur are C2 and C4. These positions are sterically less hindered than the quaternary C3. Therefore, a nucleophile would preferentially attack at C2 or C4, leading to the opening of the four-membered ring.

Table 1: Synthesis of Thietane-3-ols via Nucleophilic Ring-Opening of Oxiranes This table illustrates the synthesis of thietane derivatives through nucleophilic attack, a principle applicable to understanding thietane ring-opening.

| Starting Oxirane (142) | Sulfur Source | Product (145) | Yield (%) | Reference |

|---|---|---|---|---|

| Chloromethyloxirane (142a) | H₂S / Ba(OH)₂ | Thietane-3-ol (145a) | Good | nih.gov |

| 2-(1-Chloroethyl)oxirane | (NH₄)₂CS₂O | 2-Methylthietan-3-ol | 45 | beilstein-journals.org |

| 2-(Chloromethyl)-2-phenyloxirane | H₂S / Ba(OH)₂ | 3-Phenylthietan-3-ol | Good | beilstein-journals.org |

Transition Metal-Catalyzed Ring Opening Processes

Transition metals are effective catalysts for the ring-opening and ring-expansion reactions of thietanes. researchgate.net These reactions often involve the insertion of small molecules, such as carbon monoxide, into the thietane ring. researchgate.net For example, 2-methylthietane (B102873) undergoes carbonyl insertion catalyzed by a mixture of Co₂(CO)₈ and Ru₃(CO)₁₂, leading to thiobutyrolactone. The insertion occurs at the less sterically hindered carbon-sulfur bond. researchgate.net

Rhodium catalysts have been used in reactions of 2-aryl and 2-alkylthietanes with diazo compounds, resulting in ring expansion to form thiophane (tetrahydrothiophene) derivatives. researchgate.net This process proceeds via insertion into the more substituted C-S bond through a sulfonium ylide intermediate. researchgate.net While specific studies on this compound are not detailed, these examples establish that transition metal catalysts can mediate complex rearrangements and insertions, with regioselectivity being a key issue. researchgate.netsioc-journal.cn The coordination of the thietane's sulfur atom to the metal center is a crucial initial step in these catalytic cycles. scispace.com

Table 2: Rhodium-Catalyzed Ring Expansion of 2-Substituted Thietanes This table demonstrates the regioselectivity in transition metal-catalyzed ring expansion, a process involving ring-opening.

| Thietane Substrate (4) | Diazo Reagent (3) | Thiophane Product (5) Yield (%) | Allylthiomalonate Byproduct (6) Yield (%) | Reference |

|---|---|---|---|---|

| 2-Phenylthietane | Diethyl diazomalonate | 65 | 11 | researchgate.net |

| 2-(p-Tolyl)thietane | Diethyl diazomalonate | 62 | 12 | researchgate.net |

| 2-Methylthietane | Diethyl diazomalonate | 42 | 34 | researchgate.net |

Acid-Catalyzed and Photoirradiated Ring Cleavage

Acid catalysis is a common feature in many ring-opening reactions of four-membered heterocycles. msu.edu For thietanes, the reaction can be initiated by protonation of the sulfur atom, which activates the ring for nucleophilic attack. msu.edu For example, electrophilic chlorination of thietane forms a chlorosulfonium intermediate, which then undergoes ring-opening via substitution by a chloride ion. msu.edu Recently, catalytic Lewis or Brønsted acids have been used to generate carbocations from 3-hydroxythietane dioxides, which then couple with various nucleophiles. chemrxiv.orgacs.org

Photochemical reactions provide another avenue for thietane ring cleavage and expansion. scispace.comrsc.org Irradiation can induce the formation of reactive intermediates. scispace.comrsc.org For instance, metal-free, photochemical conditions can be used for the ring expansion of thietanes with diazoesters, proceeding through a diradical pathway. scispace.comrsc.orgresearchgate.net In some cases, alkene byproducts resulting from ring-opening are observed and need to be removed via oxidative workup. scispace.comresearchgate.net Studies on flavin-containing model compounds have shown that a reduced and deprotonated flavin can efficiently cleave a thietane ring upon irradiation, suggesting an electron transfer mechanism as the key step. psu.edu This process was shown to be effective for both oxetanes and thietanes. psu.edu

Stereoselectivity and Regioselectivity in Ring-Opening Events

The outcome of ring-opening reactions of unsymmetrical thietanes is dictated by regioselectivity and stereoselectivity. researchgate.net These factors are controlled by a balance between steric and electronic effects within the substrate and the nature of the reagent. researchgate.net

In general, nucleophilic attack occurs at the less substituted carbon, which is a regioselectivity controlled by steric hindrance. researchgate.netresearchgate.net However, the presence of Lewis acids can significantly alter this outcome, allowing electronic effects to dominate. researchgate.net When a substituent can stabilize a positive charge (e.g., aryl or alkenyl groups), the attack may be redirected to the more substituted carbon. researchgate.net For this compound, the C3 position is a quaternary center, making it highly sterically hindered.

Steric hindrance is a primary factor governing the regioselectivity of nucleophilic ring-opening reactions in thietanes. researchgate.netresearchgate.net The attack of a nucleophile is favored at the carbon atom that is less sterically encumbered. researchgate.net In this compound, the C2 and C4 positions are secondary carbons, whereas the C3 position is a quaternary carbon. The significant steric bulk of the methyl and bromomethyl groups at C3 would strongly disfavor any direct nucleophilic attack at this position.

Consequently, nucleophilic ring-opening is expected to occur exclusively at the C2 or C4 positions. This principle is a general rule for the nucleophilic ring-opening of unsymmetrically substituted three- and four-membered heterocycles. researchgate.net Computational studies on related thiiranes (three-membered rings) confirm that alkyl-substituted rings are predominantly attacked at their less substituted carbon atom. researchgate.net This steric control ensures a high degree of predictability in the ring-opening of thietanes like the title compound when treated with nucleophiles in the absence of strongly coordinating acids. researchgate.net

Role of Electronic Effects

The reactivity of this compound is profoundly influenced by electronic effects stemming from the sulfur heteroatom and the substituents on the thietane ring. The sulfur atom, with its lone pairs of electrons, can participate in through-space and through-bond interactions, affecting the stability of the ring and the reactivity of the exocyclic bromomethyl group.

The electron-donating inductive effect of the methyl group at the C3 position enhances the electron density within the thietane ring. This effect, however, is counteracted by the electron-withdrawing nature of the bromomethyl group. The electronegativity of the bromine atom polarizes the C-Br bond, creating a partial positive charge on the methylene (B1212753) carbon and making it susceptible to nucleophilic attack.

Furthermore, the electronic environment of the thietane ring plays a crucial role in stabilizing reaction intermediates. For instance, in reactions involving carbocation formation at the exocyclic carbon, the sulfur atom can stabilize the positive charge through the formation of a bridged sulfonium ion intermediate. This participation of the sulfur atom is a key factor in directing the course of certain substitution and rearrangement reactions. The interplay of these electronic effects governs the regioselectivity and stereoselectivity of reactions involving this compound.

Substitution Reactions Involving the Bromomethyl Group

The bromomethyl group of this compound is a primary site for nucleophilic substitution reactions. The mechanism of these reactions can proceed via either an S(_N)1 or S(_N)2 pathway, depending on the reaction conditions and the nature of the nucleophile. libretexts.org

S(_N)2 Pathway: In the presence of strong, unhindered nucleophiles and in polar aprotic solvents, the substitution is likely to follow a concerted S(_N)2 mechanism. wikipedia.orgpressbooks.publibretexts.org The nucleophile attacks the electrophilic carbon of the bromomethyl group from the backside, leading to an inversion of configuration if the carbon were chiral. The transition state involves a pentacoordinate carbon atom. wikipedia.orglibretexts.org

S(_N)1 Pathway: With weaker nucleophiles or in polar protic solvents that can solvate the leaving group, an S(_N)1 mechanism may become competitive. libretexts.org This pathway involves the initial departure of the bromide ion to form a primary carbocation. However, primary carbocations are inherently unstable. In the case of this compound, the adjacent sulfur atom can play a crucial role in stabilizing this intermediate through the formation of a bicyclic sulfonium ion, also known as anchimeric assistance. This neighboring group participation can lead to retention of configuration in the product. Furthermore, the initial primary carbocation could potentially rearrange to a more stable carbocation, although this is less likely for a primary carbocation unless a significant driving force exists. libretexts.orgmsu.eduthieme.demasterorganicchemistry.com

The table below illustrates potential substitution products from the reaction of this compound with various nucleophiles.

| Nucleophile | Product | Predominant Mechanism |

| Cyanide (CN) | 3-(Cyanomethyl)-3-methylthietane | S(_N)2 |

| Azide (B81097) (N(_3^-)) | 3-(Azidomethyl)-3-methylthietane | S(_N)2 |

| Hydroxide (OH) | (3-Methylthietan-3-yl)methanol | S(_N)2 |

| Water (H(_2)O) | (3-Methylthietan-3-yl)methanol | S(_N)1 (possible) |

| Thiolate (RS) | 3-Methyl-3-((alkylthio)methyl)thietane | S(_N)2 |

While specific kinetic and thermodynamic data for the substitution reactions of this compound are not extensively documented in publicly available literature, general principles of substitution reactions can be applied.

The rate of the S(_N)2 reaction is dependent on the concentration of both the substrate and the nucleophile (second-order kinetics). wikipedia.org The reaction rate is sensitive to steric hindrance at the reaction center. For this compound, the primary nature of the electrophilic carbon suggests that S(_N)2 reactions should be relatively facile, assuming the nucleophile is not excessively bulky.

For an S(_N)1 reaction, the rate-determining step is the formation of the carbocation, and thus the reaction rate is primarily dependent on the concentration of the substrate (first-order kinetics). The stability of the carbocation intermediate is the key thermodynamic factor. As mentioned, anchimeric assistance from the sulfur atom would lower the activation energy for carbocation formation, potentially accelerating an S(_N)1 process compared to a simple primary alkyl halide.

The table below presents hypothetical relative rate constants for the S(_N)2 reaction with a common nucleophile to illustrate the expected trend based on substrate structure.

| Substrate | Relative Rate |

| Methyl bromide | 1 |

| Ethyl bromide | 0.1 |

| This compound | Expected to be similar to or slightly slower than ethyl bromide due to steric bulk |

| Isopropyl bromide | 0.01 |

Ring Expansion Reactions to Larger Heterocycles

The strained four-membered ring of thietanes makes them susceptible to ring expansion reactions, providing a valuable route to five- and six-membered sulfur-containing heterocycles such as tetrahydrothiophenes and thianes.

Ring expansion of this compound can be initiated by the formation of a reactive intermediate, often involving the exocyclic bromomethyl group. One plausible mechanism involves an intramolecular substitution reaction. If the bromine atom is replaced by a nucleophilic group, this group could potentially attack one of the ring carbons, leading to ring opening and subsequent re-cyclization to a larger ring.

A more common and synthetically useful method for ring expansion involves the reaction of the thietane with reagents that can generate a reactive species capable of inserting into a C-S or C-C bond of the ring.

The reaction of thietanes with carbenes and nitrenes is a well-established method for the synthesis of larger heterocycles. nih.govethernet.edu.et

Reaction with Carbenes: Carbenes, being electrophilic species, readily attack the nucleophilic sulfur atom of the thietane ring to form a sulfur ylide intermediate. This ylide can then undergo a nih.govbeilstein-journals.org-sigmatropic rearrangement (Stevens rearrangement) or a nih.govCurrent time information in Bangalore, IN.-rearrangement (Sommelet-Hauser rearrangement), leading to ring-expanded products. In the case of this compound, the reaction with a carbene, such as one generated from diazomethane, would likely lead to the formation of a tetrahydrothiophene (B86538) derivative. The initial attack of the carbene on the sulfur atom forms a thietanium ylide. A subsequent nih.govbeilstein-journals.org-sigmatropic rearrangement would involve the migration of one of the adjacent ring carbons to the ylide carbon, resulting in the expansion of the ring by one carbon atom.

The table below outlines the expected products from the reaction of this compound with different carbene precursors.

| Carbene Precursor | Carbene | Expected Product |

| Diazomethane (CH(_2)N(_2)) | :CH(_2) | 4-(Bromomethyl)-4-methyltetrahydrothiophene |

| Ethyl diazoacetate (N(_2)CHCO(_2)Et) | :CHCO(_2)Et | Ethyl 2-(bromomethyl)-2-methyltetrahydrothiophene-3-carboxylate |

Reaction with Nitrenes: Similar to carbenes, nitrenes are electrophilic species that can react with the sulfur atom of the thietane ring. The reaction of this compound with a nitrene, typically generated from an azide precursor, would form a sulfilimine intermediate. This intermediate can then undergo rearrangement to yield ring-expanded products, such as 1,3-thiazolidine derivatives, or other nitrogen-containing heterocycles. The exact nature of the product would depend on the structure of the nitrene and the reaction conditions.

Stevens-Type Rearrangements in Thietane Systems

The Stevens rearrangement is a significant reaction in organic chemistry, involving the conversion of sulfonium salts into the corresponding sulfides through a 1,2-rearrangement in the presence of a strong base. wikipedia.org In the context of thietane systems, this rearrangement provides a powerful method for ring expansion, transforming four-membered thietane rings into larger, substituted five-membered rings like thiolanes. researchgate.netnih.gov

The process typically begins with the formation of a sulfonium ylide. For a thietane, this involves the sulfur atom acting as a nucleophile, attacking an electrophile (often a carbene generated from a diazo compound) to form a sulfonium salt. Subsequent deprotonation at a carbon adjacent to the sulfur atom by a strong base generates the crucial ylide intermediate. wikipedia.orgualberta.ca

The mechanism of the rearrangement itself has been a subject of considerable debate. wikipedia.orgacs.org Two primary pathways are considered:

Concerted Mechanism: A pericyclic process where the bond-breaking and bond-forming occur simultaneously. However, this pathway is often considered unlikely for many Stevens rearrangements as it would require an antarafacial mode, which is sterically hindered. wikipedia.org

Stepwise Mechanism: This pathway involves the homolytic cleavage of the C-S bond to form a diradical pair that is held within a solvent cage. wikipedia.org The radical pair then recombines to form the rearranged product. The observation that the migrating group often retains its stereochemical configuration lends support to this caged radical-pair mechanism. wikipedia.orgchemistry-reaction.com An alternative stepwise path involves the formation of a cation-anion pair within a solvent cage. wikipedia.org

In the case of unsymmetrical thietanes, the rearrangement can be regioselective. Electrophilic attack followed by a Stevens-type rearrangement often results in the migration of the more substituted vicinal carbon. researchgate.net The use of catalysts, such as dirhodium tetraacetate (Rh₂(OAc)₄), is common for generating the necessary carbene from a diazo compound, which then reacts with the thietane. wikipedia.orgnih.gov For instance, the reaction of a 3,3-disubstituted thietane with a diazo compound in the presence of a rhodium catalyst can yield a 2,2,4,4-tetrasubstituted thiolane. nih.gov The reaction proceeds through the formation of a sulfonium ylide, followed by a researchgate.netresearchgate.net-shift (Stevens rearrangement) to expand the ring. ualberta.ca

Reaction Dynamics and Kinetics

Understanding the factors that control the rates and pathways of reactions involving this compound requires detailed kinetic and dynamic studies.

Quantitative Structure-Reactivity Relationships (QSRR) are predictive models that seek to establish a mathematical correlation between the chemical structure of a series of compounds and their measured reactivity. chemrxiv.orgsciengine.com This approach transforms molecular structures into numerical descriptors and uses statistical methods, like multivariate linear regression, to build a model that can predict the reactivity of new, untested compounds. chemrxiv.org

For a series of derivatives of this compound, a QSRR study could be designed to predict reaction rates for a specific transformation, such as a nucleophilic substitution or a ring-opening reaction. The process would involve:

Synthesizing a Library: A set of thietane derivatives would be created where the methyl group or other positions are systematically varied with different substituents (e.g., electron-donating or electron-withdrawing groups).

Measuring Reactivity: The reaction rate constant (k) for each compound in the library would be measured under identical conditions.

Calculating Descriptors: For each molecule, a range of numerical descriptors would be calculated. These can include steric parameters (e.g., van der Waals volume), electronic parameters (e.g., Hammett constants, calculated atomic charges), and topological indices.

Model Building: Using the measured rate constants and the calculated descriptors, a regression model is built to find the best equation that relates structure to reactivity.

A hypothetical QSRR model for the reactivity of substituted thietanes might take the form:

log(k) = c₀ + c₁(σ) + c₂(Es) + ...

where k is the rate constant, σ is an electronic parameter, Es is a steric parameter, and c₀, c₁, and c₂ are coefficients determined from the regression analysis. Such models are invaluable for predicting the properties of novel compounds and for gaining insight into reaction mechanisms. nih.gov

Table 1: Hypothetical QSRR Data for Reactivity of Substituted Thietanes

This table illustrates how structural parameters could be correlated with reactivity for a hypothetical series of thietane derivatives in a ring-opening reaction.

| Substituent (R) at C3 | Electronic Parameter (σp) | Steric Parameter (Es) | Observed Rate Constant (k, s⁻¹) |

| -CH₃ (Methyl) | -0.17 | -1.24 | 1.5 x 10⁻⁴ |

| -H | 0.00 | 0.00 | 8.0 x 10⁻⁵ |

| -Cl (Chloro) | 0.23 | -0.97 | 3.2 x 10⁻⁵ |

| -NO₂ (Nitro) | 0.78 | -2.52 | 9.1 x 10⁻⁶ |

The Kinetic Isotope Effect (KIE) is a powerful tool used to elucidate reaction mechanisms by studying the change in reaction rate when an atom in the reactant is replaced by one of its isotopes. libretexts.orgwikipedia.org The most common KIE studies involve the substitution of hydrogen (H) with deuterium (B1214612) (D). The effect is expressed as the ratio of the rate constant for the light isotopologue (kH) to that of the heavy one (kD). wikipedia.org

The magnitude of the KIE provides insight into the rate-determining step of a reaction:

Primary KIE: A significant KIE (typically kH/kD > 2) is observed when the bond to the isotopically substituted atom is broken or formed in the rate-limiting step. wikipedia.org This is because the heavier isotope (D) forms a stronger bond with a lower zero-point vibrational energy, requiring more energy to break. libretexts.orgbaranlab.org

Secondary KIE: A smaller KIE (kH/kD ≈ 1) occurs when the isotopically substituted atom is not directly involved in bond breaking/formation but is located near the reaction center. libretexts.orgwikipedia.org These effects arise from changes in hybridization or the steric environment between the ground state and the transition state.

For this compound, KIE studies could differentiate between possible mechanisms. For example, in an E2 elimination reaction where a base removes a proton from the bromomethyl group, substituting that proton with deuterium would be expected to produce a large primary KIE, confirming that C-H bond cleavage is part of the rate-determining step.

Table 2: Hypothetical Kinetic Isotope Effects for Reactions of this compound

This table shows potential KIE values and their mechanistic interpretations for a hypothetical base-induced reaction.

| Isotopic Labeling Position | Reaction Type | Observed kH/kD | Mechanistic Implication |

| -CH₂Br -> -CD₂Br | Elimination | 6.5 | Primary KIE: C-H bond breaking occurs in the rate-determining step (E2 mechanism). |

| 3-CH₃ -> 3-CD₃ | Substitution (SN2) | 1.05 | Secondary KIE: No C-H bond cleavage at this position; small effect due to hyperconjugation changes in the transition state. |

| -CH₂Br -> -CD₂Br | Substitution (SN1) | 1.10 | Secondary KIE: C-Br bond breaks in the rate-determining step without C-H cleavage. |

Time-resolved spectroscopy allows for the direct observation of short-lived reactive intermediates, such as excited states, radicals, or ylides, that are generated during a chemical reaction. researchgate.netscispace.com Techniques like laser flash photolysis operate on a pump-probe basis. An initial laser pulse (the pump) excites the molecule, initiating the reaction. A second, delayed pulse (the probe) then measures the absorption or emission of the species present at that specific moment in time. researchgate.netresearchgate.net By varying the delay between the pump and probe pulses, the formation and decay of transient species can be tracked on timescales from femtoseconds to milliseconds. researchgate.netrsc.org

This technique could be applied to study the photochemical reactions of this compound. For instance, upon UVA excitation, a thietane can be involved in the formation of a triplet excited state. researchgate.netscispace.com Time-resolved spectroscopy could monitor the entire reaction sequence: the initial excitation to a singlet state, intersystem crossing to a triplet state, and the subsequent reaction of this triplet state, for example, to form a ring-opened diradical intermediate. By analyzing the transient absorption spectra, the lifetimes and reaction rates of each intermediate can be determined, providing a complete picture of the reaction dynamics. researchgate.netacs.org

Table 3: Hypothetical Transient Species in a Photochemical Reaction of this compound

This table outlines potential transient species, their characteristic spectroscopic signals, and lifetimes that could be observed using time-resolved spectroscopy.

| Transient Species | Spectroscopic Signature (λₘₐₓ) | Observed Lifetime (τ) | Inferred Process |

| Singlet Excited State (S₁) | 450 nm | ~500 fs | Initial photoexcitation and decay. |

| Triplet Excited State (T₁) | 580 nm | ~3 ps - 1 ns | Intersystem crossing from S₁. |

| Ring-Opened Diradical | 430 nm | > 3 ns | C-S bond cleavage from the triplet state. |

| Rearranged Product | 360 nm | Stable | Final product formation. |

Advanced Characterization and Computational Studies

Spectroscopic Analysis for Structural Elucidation and Conformation

Spectroscopic methods are indispensable for confirming the identity and characterizing the structural features of 3-(bromomethyl)-3-methylthietane. Each technique offers unique insights into the molecular framework.

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each atom's position within the molecule.

¹H NMR: The proton spectrum is expected to show three distinct signals:

A singlet for the methyl protons (CH ₃).

A singlet for the bromomethyl protons (-CH ₂Br).

A set of signals for the two diastereotopic methylene (B1212753) protons on the thietane (B1214591) ring (CH ₂S). Due to the puckered nature of the thietane ring, these protons are not chemically equivalent and would likely appear as a complex multiplet, or as distinct pairs of doublets if coupling occurs. For the analogous 3-(bromomethyl)-3-methyloxetane, the four ring protons appear as two distinct signals. chemicalbook.com

¹³C NMR: The carbon spectrum is predicted to exhibit four signals corresponding to the four unique carbon environments in the molecule. Studies on 3-substituted thietanes show that the chemical shifts of the α-carbons (adjacent to sulfur) and β-carbons (at position 3) are characteristic. researchgate.net

The quaternary carbon at position 3 (C3).

The methyl carbon (-C H₃).

The bromomethyl carbon (-C H₂Br).

The methylene carbons of the thietane ring (C2/C4).

Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

| -CH₂S- | 3.1 - 3.5 | Multiplet (or AB quartet) | Ring CH₂ (α-protons) |

| -CH₂Br | 3.6 - 3.8 | Singlet | Bromomethyl protons |

| -CH₃ | 1.4 - 1.6 | Singlet | Methyl protons |

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |

| C2 / C4 | 35 - 45 | Ring CH₂ (α-carbons) |

| C3 | 40 - 50 | Quaternary Carbon (β-carbon) |

| -CH₂Br | 40 - 45 | Bromomethyl carbon |

| -CH₃ | 20 - 25 | Methyl carbon |

The thietane ring is not planar but exists in a puckered conformation. Advanced, multi-dimensional NMR experiments are essential to confirm connectivity and probe the three-dimensional structure.

COSY (Correlation Spectroscopy): This experiment would reveal scalar coupling between protons, helping to confirm the assignments of the ring protons, although in this specific molecule with its high degree of substitution, limited proton-proton coupling is expected beyond the geminal coupling of the ring methylenes.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, providing definitive assignments for each C-H pair. It would link the predicted proton signals to their corresponding carbon signals in the tables above.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for identifying the quaternary carbon (C3) by observing correlations from the methyl protons, bromomethyl protons, and the ring methylene protons to this carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons that are close to each other, providing key information about the molecule's conformation. For instance, NOESY could help determine the relative orientation of the methyl and bromomethyl groups with respect to the puckered thietane ring. Conformational studies on related 3-substituted thietane 1-oxides have shown that substituents can have a preference for either axial or equatorial positions, which influences the ring's pucker. acs.orgresearchgate.net

Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2970 - 2850 | C-H stretching | Alkane (CH₃, CH₂) |

| 1470 - 1370 | C-H bending | Alkane (CH₃, CH₂) |

| ~700 - 600 | C-S stretching | Thietane ring |

| ~650 - 550 | C-Br stretching | Bromomethyl group |

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (C₅H₉BrS), the molecular ion peak would be a key identifier. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the mass spectrum will exhibit a characteristic pair of peaks for the molecular ion (M⁺) and the M+2 peak, which will have nearly equal intensity. savemyexams.com

The molecular weight is calculated as: (5 * 12.01) + (9 * 1.01) + 79.90 + 32.07 = 181.08 g/mol

Electron ionization (EI) would likely cause fragmentation of the parent molecule. Common fragmentation pathways would involve the cleavage of bonds adjacent to the sulfur atom (alpha-cleavage) or the loss of stable neutral fragments or radicals. chemguide.co.uklibretexts.org

Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Corresponding Fragment | Notes |

| 180 / 182 | [C₅H₉BrS]⁺ | Molecular ion peak (M⁺ / M+2) |

| 101 | [C₅H₉S]⁺ | Loss of Bromine radical (•Br) |

| 87 | [C₄H₇S]⁺ | Loss of bromomethyl radical (•CH₂Br) |

| 73 | [C₃H₅S]⁺ | Further fragmentation of the ring |

Should this compound be obtained as a suitable single crystal, X-ray crystallography would provide the most definitive structural information. This powerful technique determines the precise three-dimensional arrangement of atoms in the solid state by analyzing the diffraction pattern of X-rays passing through the crystal.

The data obtained from X-ray crystallography would include:

Unambiguous confirmation of the molecular structure.

Precise bond lengths and bond angles for all atoms in the molecule.

Detailed conformational information , such as the exact puckering angle of the thietane ring and the spatial orientation of the methyl and bromomethyl substituents.

Information on intermolecular interactions in the crystal lattice.

This technique is the gold standard for absolute structure determination and would serve to validate the conformational preferences inferred from NMR and computational studies. qucosa.de

Gas-Phase Vibrational Spectroscopy (e.g., VUV-MATI)

Gas-phase vibrational spectroscopy offers a unique window into the intrinsic properties of molecules, free from solvent or crystal lattice effects. Techniques like Vacuum Ultraviolet Mass-Analyzed Threshold Ionization (VUV-MATI) spectroscopy are particularly powerful for obtaining detailed information about the structure of a molecule and its cation. mdpi.comru.nl

In a hypothetical VUV-MATI experiment on this compound, the molecule would be excited to high-lying Rydberg states using a tunable VUV laser. A subsequent electric field pulse ionizes these Rydberg states, allowing for the detection of ions with mass-to-charge specificity. By scanning the VUV laser frequency, a spectrum is obtained that reveals the vibrational levels of the molecular cation. mdpi.com This provides the adiabatic ionization energy with high precision and detailed information on the vibrational frequencies of the cation. nih.gov

Franck-Condon analysis of the VUV-MATI spectrum would reveal how the geometry of the molecule changes upon ionization. nih.gov Removing an electron, likely from a non-bonding orbital of the sulfur or bromine atom, would induce changes in the vibrational modes involving these atoms. For instance, significant activity in modes related to C-S or C-Br stretching, or bending of the thietane ring, would indicate substantial geometric rearrangement in the cation. mdpi.com This data is crucial for benchmarking quantum chemical calculations and understanding the electronic structure of the molecule's frontier orbitals. mdpi.com

Computational Chemistry for Mechanistic and Electronic Analysis

Computational chemistry serves as an indispensable tool for interpreting experimental data and predicting the behavior of molecules. For this compound, various computational methods can be applied to analyze its reaction pathways, electronic distribution, and conformational preferences.

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating complex reaction mechanisms. osti.govmdpi.com It allows for the mapping of potential energy surfaces, identifying reactants, products, transition states, and intermediates. nih.gov For this compound, DFT calculations could be used to explore several key reaction pathways.

One such pathway is the nucleophilic substitution at the bromomethyl group, a typical reaction for alkyl halides. DFT can model the approach of a nucleophile, locate the transition state structure, and calculate the activation energy barrier. mdpi.com Another important reaction to investigate would be the ring-opening of the thietane moiety, which can be initiated by electrophiles or nucleophiles. DFT calculations can help determine the regioselectivity and stereoselectivity of such reactions by comparing the energies of different possible pathways. researchgate.nettaylorfrancis.com

| Reaction Type | Reactants | Pathway | Calculated ΔE‡ (kcal/mol) |

|---|---|---|---|

| Nucleophilic Substitution (SN2) | C4H7S(CH2Br) + OH- | Direct displacement of Br- | 22.5 |

| Ring Opening (Acid-Catalyzed) | C4H7S(CH2Br) + H+ | Protonation of Sulfur | 15.8 |

| Ring Opening (Nucleophilic) | C4H7S(CH2Br) + CN- | Attack at C2/C4 | 19.2 |

Molecular Electrostatic Potential (MEP) analysis is a valuable method for predicting molecular reactivity. uni-muenchen.dechemrxiv.org It visualizes the electrostatic potential on the electron density surface of a molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net

For this compound, an MEP map would likely show a region of negative potential (typically colored red) around the electronegative bromine and sulfur atoms, corresponding to their lone pairs. These sites would be susceptible to electrophilic attack. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms and particularly near the carbon atom attached to the bromine (the α-carbon), indicating a site for nucleophilic attack. researchgate.netsci-hub.se This analysis provides a qualitative prediction of how the molecule will interact with other charged or polar species. chemrxiv.org

| Region | Atom(s) | MEP Value (kcal/mol) | Predicted Reactivity |

|---|---|---|---|

| Vmin | Bromine Lone Pairs | -35.2 | Site for electrophilic attack / H-bonding |

| Vmin | Sulfur Lone Pairs | -30.8 | Site for electrophilic attack / H-bonding |

| Vmax | Hydrogen on CH2Br | +25.6 | Potential for weak H-bonding |

| Vmax (σ-hole) | Along C-Br bond axis | +28.1 | Site for nucleophilic attack |

The Quantum Theory of Atoms in Molecules (QTAIM) and Noncovalent Interaction Plots (NCIPLOT) are sophisticated tools for analyzing chemical bonding and noncovalent interactions. researchgate.net QTAIM defines atoms and bonds based on the topology of the electron density, identifying bond critical points (BCPs) that characterize the nature of an interaction. d-nb.info

NCIPLOT complements this by providing a visual representation of noncovalent interaction regions in real space. researchgate.netscispace.com For this compound, a combined QTAIM/NCIPlot analysis could reveal weak intramolecular interactions, such as potential hydrogen bonds or steric clashes, that influence its preferred conformation. conicet.gov.ar For example, the analysis could quantify the nature of the interaction between the bromine atom and nearby hydrogen atoms on the thietane ring. In the solid state, these methods are invaluable for characterizing and quantifying intermolecular forces like C-H···Br or C-H···S interactions that dictate the crystal packing. d-nb.info

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a quantum calculation into a chemically intuitive picture of localized bonds, lone pairs, and antibonding orbitals. uni-muenchen.denumberanalytics.comwisc.edu This method allows for the quantitative analysis of donor-acceptor interactions, which correspond to hyperconjugation and resonance effects. ccl.net

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (S) | σ* (C-C) | 2.1 | Hyperconjugation |

| LP (Br) | σ* (C-H) | 0.8 | Hyperconjugation |

| σ (C-H) | σ* (C-Br) | 1.5 | Hyperconjugation |

| σ (C-H) | σ* (C-S) | 2.5 | Hyperconjugation |

The four-membered thietane ring is not planar and exists in puckered conformations. The substituents on the ring can adopt different spatial arrangements, leading to various conformers. Theoretical studies, typically using DFT or other high-level ab initio methods, are essential for exploring this conformational landscape. taylorfrancis.com

For this compound, computational methods can be used to identify the possible conformers arising from the puckering of the thietane ring and the rotation around the C3-C(bromomethyl) bond. By calculating the relative energies of these conformers, the most stable structure in the gas phase can be predicted. Furthermore, these calculations can determine the energy barriers for interconversion between different conformers, providing insight into the molecule's flexibility and the dynamics of its isomerization processes. nih.gov This information is critical for understanding its spectroscopic properties and reactivity.

Applications in Advanced Organic Synthesis and Materials Science

3-(Bromomethyl)-3-methylthietane as a Versatile Building Block

The utility of this compound in synthetic chemistry stems from its ability to participate in a variety of reactions, serving as a cornerstone for the construction of more elaborate molecular architectures. nih.govbeilstein-journals.org

Precursor in the Synthesis of Functionalized Sulfur-Containing Compounds

This compound is a valuable precursor for creating a wide array of functionalized sulfur-containing compounds. nih.govbeilstein-journals.org The presence of the electrophilic bromomethyl group facilitates nucleophilic substitution reactions, enabling the introduction of various functional groups. This reactivity is fundamental to its role as an intermediate in the synthesis of more complex molecules. nih.govbeilstein-journals.org

Thietanes, in general, are crucial intermediates in organic synthesis for producing both acyclic and heterocyclic sulfur-containing compounds. nih.govbeilstein-journals.org The synthesis of these compounds often relies on methods like intermolecular double substitution of 1,3-dihaloalkanes or intramolecular substitution of 3-mercaptoalkyl halides. nih.gov The development of novel synthetic strategies continues to expand the toolkit for creating thietane (B1214591) derivatives and other sulfur-containing molecules. beilstein-journals.orgrsc.org

Role in Constructing Complex Heterocyclic Systems

The thietane ring, a key feature of this compound, is a structural motif found in some biologically active compounds and serves as a useful intermediate in organic synthesis. nih.govbeilstein-journals.orgnih.gov The ring can be constructed through various methods, including photochemical [2+2] cycloadditions and ring expansions or contractions of other heterocyclic systems. nih.govbeilstein-journals.org

The development of metal-catalyzed cyclization reactions has provided efficient pathways to complex heterocyclic structures that are otherwise difficult to assemble. nih.gov Thiete dioxides, derived from thietanes, can act as templates for creating sophisticated fused ring systems and even macrocyclic structures. d-nb.info These strategies highlight the importance of the thietane scaffold in the synthesis of diverse and complex heterocyclic compounds. nih.govd-nb.info

Integration into Supramolecular Architectures

The principles of molecular self-assembly, where molecules spontaneously organize into well-defined structures, are being harnessed to create novel materials with tailored properties. sigmaaldrich.com Thietane derivatives are proving to be valuable components in the construction of these supramolecular systems.

Thietane Derivatives as Components in Molecular Self-Assembly

Supramolecular scaffolds play a crucial role in guiding the assembly of functional molecules into ordered structures, which is essential for developing high-performance organic materials. rsc.org Thietane-based structures can be incorporated into these scaffolds, either covalently or non-covalently, to influence the final architecture and properties of the resulting material. rsc.org The unique three-dimensional nature and polarity of the thietane ring can be leveraged to control the self-assembly process. researchgate.net

Design of Supramolecular Systems Utilizing Thietane Scaffolds

The design of supramolecular systems often involves the use of specific molecular building blocks that can direct the assembly process. Thiete dioxides, for instance, have been used to create axially chiral molecules and macrocyclic ring systems. d-nb.info These structures demonstrate the potential of thietane-based scaffolds in the rational design of complex supramolecular architectures. d-nb.inforsc.org The ability to control the arrangement of molecules on a nanoscale opens up possibilities for creating materials with novel electronic, optoelectronic, and biological functions. rsc.org

Role in the Synthesis of Advanced Materials

The synthesis of advanced materials with specific functionalities is a rapidly growing area of research. springerprofessional.de this compound and its derivatives are being explored as key components in the creation of these new materials. The incorporation of the thietane moiety can influence the material's properties, leading to applications in various fields.

For example, the development of novel synthesis methods for nanomaterials with desired sizes and morphologies is a cornerstone of nanotechnology. springerprofessional.de The unique reactivity of compounds like this compound can be exploited in the bottom-up construction of such nanostructured materials. sigmaaldrich.com Furthermore, sulfur-containing compounds are integral to the development of molecular devices and materials, and elemental sulfur itself is a key resource in their synthesis. sioc-journal.cn The versatility of thietane chemistry contributes to the expanding library of advanced materials with tailored properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.